molecular formula C15H10F2N2O3 B5782049 N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide

N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide

Cat. No. B5782049
M. Wt: 304.25 g/mol
InChI Key: ZHJMVEKZVYIXCZ-FPYGCLRLSA-N
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Description

N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide, also known as DFN-3,4, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicine and materials science. DFN-3,4 is a member of the acrylamide family of compounds, which are widely used in the synthesis of polymers and other materials. In recent years, DFN-3,4 has been the subject of extensive research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide is not fully understood, but studies have suggested that it may act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues, and are involved in the development of a number of diseases. By scavenging ROS, this compound may have potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of cancer cells, and may have potential as an anti-cancer agent. Additionally, this compound has been shown to have anti-inflammatory properties, and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide in lab experiments is its strong fluorescence properties, which make it a useful tool for imaging biological systems. Additionally, this compound is relatively easy to synthesize, and can be produced in large quantities. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are a number of future directions for research on N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide. One potential area of research is the development of new materials and coatings based on this compound. Additionally, further investigation into the mechanism of action of this compound may lead to the development of new therapeutic agents. Finally, research into the potential toxicity of this compound is needed to determine its safety for use in various applications.

Synthesis Methods

N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 4-nitrobenzaldehyde in the presence of a base. The resulting product is then treated with acryloyl chloride to yield this compound. Other methods of synthesis have also been reported, including the use of palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

N-(3,4-difluorophenyl)-3-(4-nitrophenyl)acrylamide has shown promise in a number of scientific research applications, including its potential use as a fluorescent probe for imaging biological systems. Studies have shown that this compound exhibits strong fluorescence properties, making it a useful tool for imaging cells and tissues. Additionally, this compound has been investigated for its potential use in the development of new materials, including polymers and coatings.

properties

IUPAC Name

(E)-N-(3,4-difluorophenyl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O3/c16-13-7-4-11(9-14(13)17)18-15(20)8-3-10-1-5-12(6-2-10)19(21)22/h1-9H,(H,18,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJMVEKZVYIXCZ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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